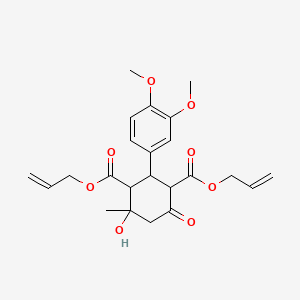![molecular formula C13H20NO3+ B11579026 1-{[5-(Methoxycarbonyl)furan-2-yl]methyl}-1-methylpiperidinium](/img/structure/B11579026.png)
1-{[5-(Methoxycarbonyl)furan-2-yl]methyl}-1-methylpiperidinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[5-(Methoxycarbonyl)furan-2-yl]methyl}-1-methylpiperidinium is a complex organic compound that features a furan ring substituted with a methoxycarbonyl group and a piperidinium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[5-(Methoxycarbonyl)furan-2-yl]methyl}-1-methylpiperidinium typically involves the reaction of 5-(methoxycarbonyl)furan-2-carboxylic acid with a suitable piperidine derivative under controlled conditions. The reaction may proceed through esterification followed by nucleophilic substitution to introduce the piperidinium group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and substitution reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-{[5-(Methoxycarbonyl)furan-2-yl]methyl}-1-methylpiperidinium undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, hydroxymethyl compounds, and modified piperidinium salts .
Scientific Research Applications
1-{[5-(Methoxycarbonyl)furan-2-yl]methyl}-1-methylpiperidinium has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-{[5-(Methoxycarbonyl)furan-2-yl]methyl}-1-methylpiperidinium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
5-(Methoxycarbonyl)furan-2-carboxylic acid: Shares the furan ring and methoxycarbonyl group but lacks the piperidinium moiety.
1-Methylpiperidine: Contains the piperidinium group but lacks the furan ring and methoxycarbonyl group.
Furan-2,5-dicarboxylic acid: Features a furan ring with two carboxylic acid groups instead of a methoxycarbonyl group.
Uniqueness
1-{[5-(Methoxycarbonyl)furan-2-yl]methyl}-1-methylpiperidinium is unique due to its combination of a furan ring, methoxycarbonyl group, and piperidinium moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C13H20NO3+ |
|---|---|
Molecular Weight |
238.30 g/mol |
IUPAC Name |
methyl 5-[(1-methylpiperidin-1-ium-1-yl)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C13H20NO3/c1-14(8-4-3-5-9-14)10-11-6-7-12(17-11)13(15)16-2/h6-7H,3-5,8-10H2,1-2H3/q+1 |
InChI Key |
BLPUDFIKQNFNEI-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCCCC1)CC2=CC=C(O2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11578945.png)
![2-(4-Chlorophenyl)-5-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11578953.png)
![N-(4-chlorophenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11578954.png)
![2-(2-Chlorobenzyl)-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11578957.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11578972.png)
![2,2,2-trifluoro-1-{2-methyl-1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}ethanone](/img/structure/B11578973.png)
![N-(4-fluorophenyl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide](/img/structure/B11578980.png)
![2-chloro-N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide](/img/structure/B11578981.png)
![(6Z)-3-(4-chlorophenyl)-6-[4-(dimethylamino)benzylidene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11578985.png)
![(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl){5-[(4-chlorophenoxy)methyl]furan-2-yl}methanone](/img/structure/B11578999.png)

![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]pentanamide](/img/structure/B11579011.png)
![4-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}methyl)-7-methoxy-2H-chromen-2-one](/img/structure/B11579014.png)
![{1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}(thiophen-2-yl)methanone](/img/structure/B11579016.png)
